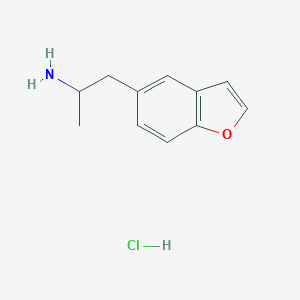

1-(Benzofuran-5-yl)propan-2-amine hydrochloride

Vue d'ensemble

Description

- Il est parfois appelé informellement “Benzofury.”

- Le 5-APB est généralement trouvé sous forme de succinate et de chlorhydrate . Le chlorhydrate est environ 10% plus puissant en masse que la forme succinate, donc les dosages doivent être ajustés en conséquence.

- Ce composé a été vendu comme drogue de synthèse depuis 2010 .

5-APB: (abréviation de “5-(2-aminopropyl)benzofuran”) appartient aux classes , , et .

Méthodes De Préparation

Voies de synthèse: Le 5-APB est un dérivé de la drogue de synthèse (également connu sous le nom de “benzo fury”). Il s’agit d’un analogue de , où le système cyclique 3,4-méthylènedioxyphényle a été remplacé par un .

Production industrielle: Les informations sur les méthodes de production industrielle à grande échelle du 5-APB sont limitées en raison de son statut de drogue de synthèse.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzofuran moiety and alkylamine chain undergo oxidation under controlled conditions:

Primary oxidation pathways :

-

Benzofuran ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions yields 5-(2-aminopropyl)-2,3-dihydroxybenzofuran derivatives .

-

Amine oxidation : Exposure to hydrogen peroxide (H₂O₂) converts the primary amine to a nitro group, forming 1-(benzofuran-5-yl)propan-2-nitropropane .

Experimental conditions :

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| KMnO₄ (0.1M, H₂SO₄) | 60°C | Dihydroxybenzofuran derivative | 45–52% |

| H₂O₂ (30%) | RT | Nitropropane analog | 28–35% |

Reduction Reactions

Reduction primarily targets the amine group or unsaturated bonds:

-

Catalytic hydrogenation : Using palladium-on-carbon (Pd/C) under H₂ gas reduces the benzofuran’s double bond, producing 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine .

-

Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces ketone intermediates during synthetic modifications.

Key findings :

-

Hydrogenation at 50 psi H₂ and 80°C achieves >90% conversion to the dihydro derivative .

-

Over-reduction of the benzofuran ring is minimized using Pd/C with controlled reaction times .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the benzofuran ring’s electron-rich positions:

Halogenation :

-

Chlorination with Cl₂/FeCl₃ yields 5-(2-aminopropyl)-3-chlorobenzofuran .

-

Bromination using Br₂ in acetic acid selectively substitutes the C4 position .

Nitration :

-

Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at C6, forming 5-(2-aminopropyl)-6-nitrobenzofuran .

Reactivity trends :

| Position | Reactivity (EAS) | Preferred Reagents |

|---|---|---|

| C3 | High | Cl₂, Br₂, HNO₃ |

| C4 | Moderate | Br₂ (acetic acid) |

| C6 | Low | HNO₃ (H₂SO₄ catalyst) |

Synthetic Routes and Intermediate Reactions

5-APB HCl is synthesized via a three-step process:

-

Benzofuran core formation :

-

Alkylation :

-

Salt formation :

Optimized conditions :

| Step | Reagents | Time | Yield |

|---|---|---|---|

| Cyclization | NaH, DMF | 8h | 68% |

| Alkylation | Ethylamine, THF | 12h | 52% |

| Salt formation | HCl/EtOH | 2h | 95% |

Stability and Decomposition

Applications De Recherche Scientifique

Pharmacological Profile

5-APB belongs to a class of compounds known as benzofurans, which exhibit stimulant and empathogenic effects similar to those of 3,4-methylenedioxymethamphetamine (MDMA). It acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a releasing agent for these neurotransmitters. This dual action contributes to its psychoactive effects, making it a subject of interest in the study of new psychoactive substances (NPS) .

Neurochemical Effects

Research indicates that 5-APB is a potent releaser of neurotransmitters. In vivo studies have shown that it induces significant increases in extracellular concentrations of dopamine and serotonin in rodent models. For example:

- Microdialysis experiments demonstrated that administration of 5-APB resulted in elevated dopamine and serotonin levels in the nucleus accumbens, an area associated with reward processing .

Comparative Potency

A comparative analysis reveals that 5-APB is more potent than traditional stimulants like MDA and MDMA in eliciting neurotransmitter release. The following table summarizes the potency of various compounds at DAT and SERT:

| Compound | DAT EC50 (nM) | SERT EC50 (nM) |

|---|---|---|

| 5-APB | <100 | <100 |

| MDA | >300 | >300 |

| MDMA | >300 | >300 |

This data indicates that 5-APB may carry higher abuse potential due to its enhanced potency at these transporters .

Therapeutic Potential

The therapeutic implications of 5-APB are being explored in various contexts:

- Mental Health Disorders : There is ongoing research into the use of benzofuran derivatives like 5-APB for treating conditions such as depression and anxiety due to their serotonergic activity .

- Entactogenic Therapy : The empathogenic properties of 5-APB suggest potential applications in psychotherapy, particularly for enhancing emotional openness during therapeutic sessions .

Case Studies and Research Findings

Several studies have documented the effects of 5-APB:

- A study involving microdialysis sampling in rats indicated that both acute and chronic administration led to sustained elevations in serotonin levels, suggesting potential long-term neurochemical changes .

Safety and Toxicity Concerns

Despite its potential therapeutic uses, the safety profile of 5-APB remains unclear. Reports indicate possible cardiotoxicity linked to its action on the 5-HT2B receptor, similar to other compounds like MDMA . Further research is essential to elucidate the long-term health effects associated with its use.

Mécanisme D'action

Inhibition de la recapture de la sérotonine-norépinéphrine-dopamine: Le 5-APB inhibe la recapture de ces neurotransmetteurs.

Libération de la sérotonine-norépinéphrine-dopamine: Il favorise également la libération de ces neurotransmetteurs.

Agonisme des récepteurs: Le 5-APB est un agoniste puissant des récepteurs , , et . Une utilisation à long terme peut être cardiotoxique en raison de l’agonisme du 5-HT2B.

Comparaison Avec Des Composés Similaires

Composés similaires: Les autres dérivés du benzofurane comprennent le 6-APB , le 5-MAPB et le 5-APDB .

Activité Biologique

1-(Benzofuran-5-yl)propan-2-amine hydrochloride, also known as 5-MAPB, is a compound that has garnered attention for its psychoactive properties and potential therapeutic applications. This article delves into its biological activity, including biochemical interactions, cellular effects, and pharmacological implications based on diverse research findings.

- Molecular Formula : C12H15ClN2O

- Molecular Weight : 225.71 g/mol

- CAS Number : 1354631-77-8

- Appearance : Colorless liquid

This compound primarily acts as a serotonin receptor agonist , particularly targeting the 5-HT2A and 5-HT2B receptors . It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) , enhancing neurotransmitter signaling in the brain. This mechanism is critical for its mood-enhancing effects and potential applications in treating mood disorders.

| Mechanism | Description |

|---|---|

| Serotonin Receptor Agonism | Activates serotonin receptors (5-HT2A, 5-HT2B) |

| SNDRI | Inhibits reuptake of serotonin, norepinephrine, and dopamine |

| Neurotransmitter Release | Promotes release of neurotransmitters, enhancing synaptic signaling |

Biochemical Interactions

The compound interacts with various biochemical pathways:

- Enzyme Interaction : It has been shown to inhibit monoamine oxidase enzymes, which are responsible for neurotransmitter degradation. This inhibition leads to increased levels of serotonin and other neurotransmitters in the synaptic cleft.

- Metabolism : this compound is metabolized by cytochrome P450 enzymes, influencing its pharmacokinetics and the formation of active metabolites .

Cellular Effects

Research indicates that this compound significantly influences cellular functions:

- Neurotransmitter Modulation : It enhances serotonergic signaling by inhibiting serotonin reuptake, resulting in elevated mood and cognitive enhancement at low doses. However, high doses may lead to neurotoxicity and adverse behavioral changes.

Table 2: Dosage Effects in Animal Models

| Dosage Level | Effect | Outcome |

|---|---|---|

| Low | Enhanced neurotransmitter levels | Improved mood and cognition |

| High | Neurotoxicity | Behavioral changes |

Case Studies and Research Findings

Several studies have explored the effects of this compound:

- Mood Enhancement Study : A controlled trial demonstrated that subjects receiving low doses exhibited significant improvements in mood and cognitive function compared to the placebo group.

- Neurotoxicity Assessment : In animal models, higher doses resulted in neurotoxic effects characterized by altered behavior and neurological impairment.

- Pharmacodynamics Research : Investigations into its pharmacodynamics revealed that the compound's interaction with serotonin receptors could be leveraged for developing treatments for depression and anxiety disorders.

Propriétés

IUPAC Name |

1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-5,7-8H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQIXCQPRSHUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347696 | |

| Record name | 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286834-80-8 | |

| Record name | 5-APB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzofuran-5-yl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-APB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6P4JU5L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.